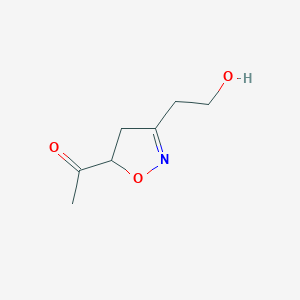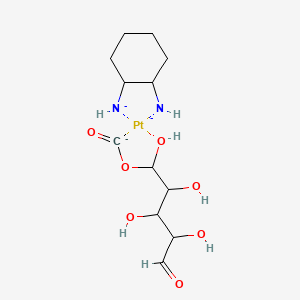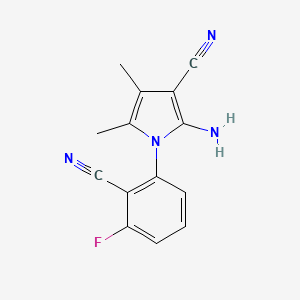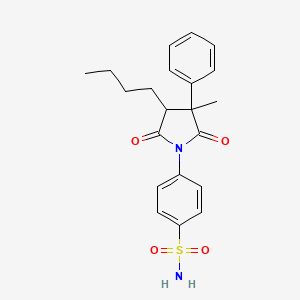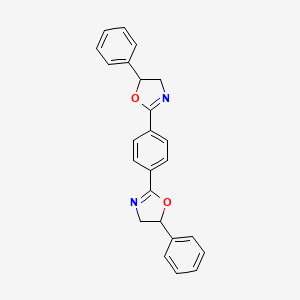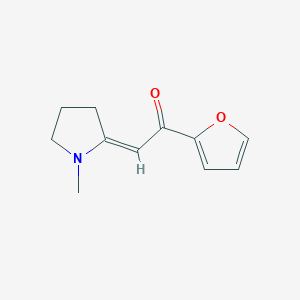
(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone is an organic compound that features a furan ring and a pyrrolidine ring connected by an ethanone bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of 1,4-diamines with aldehydes or ketones under reductive amination conditions.
Coupling of the Rings: The furan and pyrrolidine rings are then coupled through a condensation reaction with ethanone, often using a base catalyst to facilitate the formation of the double bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
化学反应分析
Types of Reactions
(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan and pyrrolidine derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, leading to saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid and pyrrolidine-2-one derivatives, while reduction may produce saturated ethanone derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways and physiological responses.
相似化合物的比较
Similar Compounds
(E)-1-(Furan-2-yl)-2-(1-pyrrolidin-2-ylidene)ethanone: Similar structure but lacks the methyl group on the pyrrolidine ring.
(E)-1-(Thiophen-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone: Contains a thiophene ring instead of a furan ring.
(E)-1-(Furan-2-yl)-2-(1-methylpiperidin-2-ylidene)ethanone: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone is unique due to the presence of both furan and pyrrolidine rings, which confer distinct chemical and biological properties. The methyl group on the pyrrolidine ring may also influence its reactivity and interactions with molecular targets.
属性
CAS 编号 |
82071-15-6 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
(2E)-1-(furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-12-6-2-4-9(12)8-10(13)11-5-3-7-14-11/h3,5,7-8H,2,4,6H2,1H3/b9-8+ |
InChI 键 |
OVSHUBIGPLREMX-CMDGGOBGSA-N |
手性 SMILES |
CN\1CCC/C1=C\C(=O)C2=CC=CO2 |
规范 SMILES |
CN1CCCC1=CC(=O)C2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


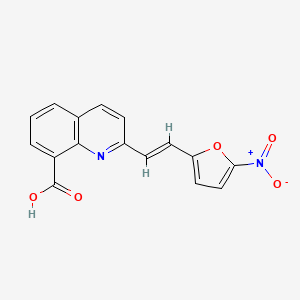
![(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline](/img/structure/B15208084.png)
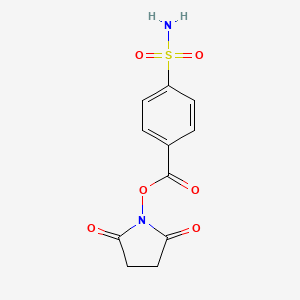
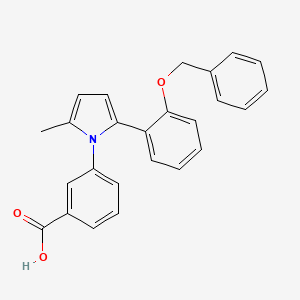
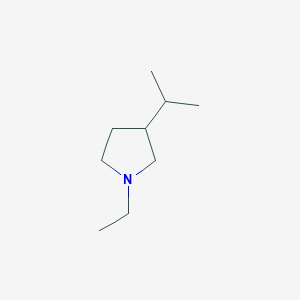
![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)

